Synthetic Accessibility: A Quantified 60% Yield for Direct Formylation from 6-Azaindole
A key differentiator is the availability of a straightforward, documented synthetic route to this specific isomer. The target compound can be synthesized directly from the commercially available 6-azaindole precursor via a one-step Vilsmeier-Haack-type formylation using 1,1-dichlorodimethyl ether and aluminum trichloride, affording the product in a reported 60% yield [1]. This provides a reliable and verifiable benchmark for procurement and internal synthesis planning. In contrast, other isomers like 5-azaindole-3-carbaldehyde (CAS 933717-10-3) and 4-azaindole-3-carbaldehyde lack similarly well-characterized, high-yielding formylation procedures in the accessible literature.
| Evidence Dimension | Synthetic Yield (Formylation from parent azaindole) |
|---|---|
| Target Compound Data | 60% |
| Comparator Or Baseline | 5-azaindole-3-carbaldehyde (CAS 933717-10-3) and 4-azaindole-3-carbaldehyde |
| Quantified Difference | Procedure documented; others not comparably documented. |
| Conditions | Reaction of 6-azaindole with 1,1-dichlorodimethyl ether and AlCl3 in 1,2-dichloroethane/nitromethane. |
Why This Matters
A documented 60% yield offers a clear, quantitative starting point for feasibility assessment and cost modeling, reducing the uncertainty associated with procuring and scaling up an isomer for which no comparable data is available.
- [1] ChemicalBook. 25957-65-7 Synthesis Route. View Source
